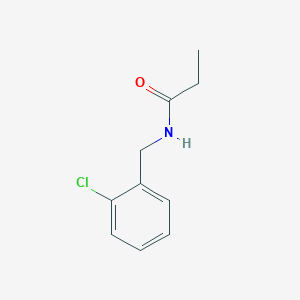

N-(2-chlorobenzyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]propanamide |

InChI |

InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

WJPQWWMWVNNVOG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCC1=CC=CC=C1Cl |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-chlorobenzyl)propanamide chemical structure and properties

An In-depth Technical Guide to N-(2-chlorobenzyl)propanamide: Structure, Properties, and Synthesis

For research scientists and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of N-(2-chlorobenzyl)propanamide, a substituted amide with potential applications in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established chemical principles and supported by relevant literature.

Chemical Identity and Structure

N-(2-chlorobenzyl)propanamide is a secondary amide consisting of a propanamide group N-substituted with a 2-chlorobenzyl moiety. The presence of the chlorine atom on the ortho position of the benzyl ring is a key structural feature that influences the molecule's electronic properties and steric hindrance, which can, in turn, affect its reactivity and biological activity.

The fundamental structure is composed of a three-carbon aliphatic amide chain linked to a substituted aromatic ring via a methylene bridge. This combination of a flexible alkyl chain and a rigid, functionalized aromatic group is a common motif in pharmacologically active compounds.

Caption: Chemical structure of N-(2-chlorobenzyl)propanamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | Calculated |

| Molecular Weight | 197.66 g/mol | Calculated |

| XLogP3 | 2.3 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 1 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Appearance | Likely a white to off-white solid at room temperature | Inferred |

Synthesis of N-(2-chlorobenzyl)propanamide

The most direct and common method for synthesizing N-substituted amides like N-(2-chlorobenzyl)propanamide is through the acylation of the corresponding amine. In this case, 2-chlorobenzylamine is reacted with an activated form of propanoic acid, typically propanoyl chloride.

This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of N-(2-chlorobenzyl)propanamide.

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard methods for amide synthesis.

Materials:

-

2-chlorobenzylamine

-

Propanoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 2-chlorobenzylamine (1.0 eq) and anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve propanoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude N-(2-chlorobenzyl)propanamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2-chlorobenzyl)propanamide would be confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 6.0 - 6.5 | Broad Singlet | 1H | Amide proton (N-H) |

| ~ 4.4 | Doublet | 2H | Methylene protons (N-CH₂) |

| ~ 2.2 | Quartet | 2H | Methylene protons (-CO-CH₂) |

| ~ 1.1 | Triplet | 3H | Methyl protons (-CH₃) |

The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic carbon attached to CH₂ |

| ~ 133 | Aromatic carbon attached to Cl |

| ~ 127 - 130 | Aromatic carbons (CH) |

| ~ 43 | Methylene carbon (N-CH₂) |

| ~ 30 | Methylene carbon (-CO-CH₂) |

| ~ 10 | Methyl carbon (-CH₃) |

These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3300 | N-H stretch (amide) |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1640 | C=O stretch (amide I band) |

| ~ 1550 | N-H bend (amide II band) |

| ~ 750 | C-Cl stretch |

The strong absorption band around 1640 cm⁻¹ is highly characteristic of the amide carbonyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 197) should be observed. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Key Fragments: Common fragmentation pathways for N-benzyl amides include cleavage of the benzylic C-N bond and the amide C-N bond. Expected fragments would include the 2-chlorobenzyl cation (m/z = 125) and fragments arising from the propanamide moiety.

Potential Applications and Biological Relevance

While specific biological activity data for N-(2-chlorobenzyl)propanamide is not widely published, the N-benzyl propanamide scaffold is present in several biologically active compounds, most notably in the field of neurology.

-

Anticonvulsant Activity: Numerous derivatives of N-benzyl amides have been investigated for their anticonvulsant properties.[2][3] For instance, Lacosamide, an approved antiepileptic drug, is an N-benzyl propanamide derivative.[4] The structural similarity suggests that N-(2-chlorobenzyl)propanamide could be a candidate for screening in epilepsy models. Studies on related compounds have shown that substitutions on the benzyl ring can significantly modulate anticonvulsant activity.[3]

-

Neuropathic Pain: Compounds with anticonvulsant activity are often also effective in treating neuropathic pain.[4] Therefore, this is another potential therapeutic area for N-(2-chlorobenzyl)propanamide and its analogs.

-

Other CNS Applications: The broader class of N-benzyl amides has been explored for various central nervous system (CNS) disorders. The lipophilicity imparted by the chlorobenzyl group may facilitate crossing the blood-brain barrier, a desirable property for CNS-acting drugs.

The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets.[5] Therefore, N-(2-chlorobenzyl)propanamide represents a valuable starting point for further medicinal chemistry exploration and structure-activity relationship (SAR) studies.

Conclusion

N-(2-chlorobenzyl)propanamide is a readily synthesizable compound with a chemical scaffold of known interest in medicinal chemistry, particularly for CNS applications. This guide provides a comprehensive overview of its structure, synthesis, and expected analytical characteristics, serving as a foundational resource for researchers in drug discovery and development. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

-

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest . ProQuest. Available at: [Link]

-

Advanced Organic Chemistry: Infrared spectrum of propanamide . Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives . National Center for Biotechnology Information. Available at: [Link]

- US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents. Google Patents.

Sources

- 1. docbrown.info [docbrown.info]

- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 5. <i>(±)-N</i>-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest [proquest.com]

2-chlorobenzylamine propionyl chloride reaction product

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chlorobenzyl)propanamide

This guide provides a comprehensive technical overview for the synthesis of N-(2-chlorobenzyl)propanamide through the acylation of 2-chlorobenzylamine with propionyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines robust characterization methods, and offers field-proven insights grounded in established chemical principles.

The reaction between an amine and an acyl chloride to form an amide is a cornerstone of modern organic synthesis. This particular transformation, often conducted under Schotten-Baumann conditions, is valued for its high efficiency, broad functional group tolerance, and generally high yields.[1][2] The target molecule, N-(2-chlorobenzyl)propanamide, belongs to the N-benzyl propanamide class of compounds. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown promise as potent anticonvulsant agents.[3][4][5] Understanding the synthesis of this core structure is therefore a valuable endeavor for researchers exploring novel therapeutics for neurological disorders.

This guide will focus on the reaction between 2-chlorobenzylamine, a primary amine, and propionyl chloride, a reactive acyl chloride, to yield the corresponding N-substituted amide. We will explore the mechanistic rationale for the reaction conditions and provide a self-validating protocol for its successful execution and verification.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of N-(2-chlorobenzyl)propanamide proceeds via a well-established nucleophilic addition-elimination mechanism.[6] This two-stage process is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[7][8]

Stage 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of 2-chlorobenzylamine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of propionyl chloride. This attack breaks the pi-bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.[9]

Stage 2: Elimination The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.[8][10] This step is followed by the deprotonation of the positively charged nitrogen atom. This proton is typically removed by a mild base, such as triethylamine or another molecule of the starting amine, to yield the final amide product and a hydrochloride salt byproduct.[10] The use of an auxiliary base is crucial to neutralize the generated hydrogen chloride (HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Nucleophilic Addition-Elimination Mechanism.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the careful control of reaction conditions, particularly moisture, as acyl chlorides react violently with water.[11]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Hazards | Notes |

| 2-Chlorobenzylamine | C₇H₈ClN | 141.60 | 89-97-4 | Corrosive | Causes severe skin burns and eye damage.[12][13] |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 79-03-8 | Flammable, Corrosive, Toxic | Reacts violently with water. Toxic if inhaled.[14] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic | Acts as an HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen suspect | Anhydrous grade recommended. |

| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Irritant | Saturated solution for workup. |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - | Anhydrous, for drying. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice bath

-

Magnetic stirrer hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (if required)

-

Standard laboratory glassware and consumables

Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood due to the volatility and toxicity of propionyl chloride and dichloromethane.[11] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Reagent Handling: Propionyl chloride is highly corrosive and reacts violently with water, liberating toxic HCl gas.[14][15] It should be handled with extreme care under an inert atmosphere. 2-Chlorobenzylamine is also corrosive and can cause severe burns.[12]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzylamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C using an ice bath. The slight excess of base ensures complete neutralization of the HCl byproduct.

-

Acyl Chloride Addition: Dissolve propionyl chloride (1.05 eq) in a small amount of anhydrous DCM and transfer it to an addition funnel. Add the propionyl chloride solution dropwise to the stirring amine solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[16]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-chlorobenzylamine starting material.

-

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl.

-

Workup - Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chlorobenzyl)propanamide.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized N-(2-chlorobenzyl)propanamide must be confirmed through spectroscopic analysis. The following data are predicted based on the product's structure and data from analogous compounds.[17][18]

| Technique | Predicted Observations |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 4H): Aromatic protons of the chlorobenzyl group. δ ~5.8-6.5 ppm (broad s, 1H): Amide N-H proton. δ ~4.4 ppm (d, 2H): Methylene protons (-CH₂-NH-). δ ~2.2 ppm (q, 2H): Methylene protons of the propionyl group (-CO-CH₂-). δ ~1.1 ppm (t, 3H): Methyl protons of the propionyl group (-CH₃). |

| ¹³C NMR | δ ~173-174 ppm: Amide carbonyl carbon (C=O). δ ~135-138 ppm: Aromatic quaternary carbons. δ ~127-133 ppm: Aromatic C-H carbons. δ ~42-44 ppm: Methylene carbon (-CH₂-NH-). δ ~29-31 ppm: Methylene carbon (-CO-CH₂-). δ ~9-11 ppm: Methyl carbon (-CH₃). |

| IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch (secondary amide). ~3060 cm⁻¹: Aromatic C-H stretch. ~2970 cm⁻¹: Aliphatic C-H stretch. ~1640 cm⁻¹: C=O stretch (Amide I band). ~1550 cm⁻¹: N-H bend (Amide II band). |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z 197 and 199 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Key Fragments: Loss of the propionyl group, cleavage at the benzylic position. |

Field Insights and Troubleshooting

-

Causality of Anhydrous Conditions: The high reactivity of propionyl chloride necessitates strictly anhydrous (moisture-free) conditions. Any water present will hydrolyze the acyl chloride to propionic acid, which reacts much more slowly with the amine, leading to significantly lower yields.

-

Choice of Base: While triethylamine is common, other non-nucleophilic bases like pyridine or diisopropylethylamine (DIEA) can also be used.[1] The base must be strong enough to neutralize HCl but not so strong as to cause side reactions like deprotonation of the α-carbon.

-

Temperature Control: The initial addition is performed at 0 °C to moderate the highly exothermic reaction between the amine and the acyl chloride, preventing the formation of side products.

-

Troubleshooting Low Yields: If the yield is poor, verify the quality of the propionyl chloride, as it can degrade upon storage. Ensure all glassware was thoroughly dried and the reaction was maintained under a positive pressure of inert gas. Inefficient stirring can also lead to localized overheating and side reactions.

Conclusion

The synthesis of N-(2-chlorobenzyl)propanamide from 2-chlorobenzylamine and propionyl chloride is a robust and efficient transformation representative of amide bond formation. By understanding the nucleophilic addition-elimination mechanism and adhering to a carefully controlled experimental protocol that emphasizes safety and anhydrous conditions, researchers can reliably produce this valuable chemical intermediate. The detailed characterization methods outlined provide a clear pathway for verifying the structure and purity of the final product, enabling its use in further research and development, particularly in the field of medicinal chemistry.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][7][10]

-

Study.com. (n.d.). Provide the detailed, stepwise mechanism for the reaction of propionyl chloride with ammonia. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link][8]

-

MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link][17]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Retrieved from [Link][3]

-

Singh, K., et al. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link][1]

-

Thermo Fisher Scientific. (2025). 2-Chlorobenzylamine Safety Data Sheet. Retrieved from [Link][13]

-

Caccia, C., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. Retrieved from [Link][4]

-

Material Safety Data Sheet. (2022). Propionyl Chloride. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][2]

-

Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link][6]

-

Kohn, H., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. Retrieved from [Link][5]

-

ProQuest. (n.d.). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link][18]

Sources

- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. eastharbourgroup.com [eastharbourgroup.com]

- 15. fishersci.com [fishersci.com]

- 16. Amide Synthesis [fishersci.it]

- 17. mdpi.com [mdpi.com]

- 18. <i>(±)-N</i>-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

Technical Guide: Distinguishing N-(2-chlorobenzyl)propanamide from N-benzyl-2-chloropropanamide

Executive Summary

The precise differentiation between N-(2-chlorobenzyl)propanamide (Isomer A) and N-benzyl-2-chloropropanamide (Isomer B) is a critical analytical challenge in organic synthesis and forensic chemistry. While both share the molecular formula

-

Isomer A is a ring-substituted amide, often resulting from the acylation of 2-chlorobenzylamine.

-

Isomer B is an alpha-haloamide, typically formed by reacting benzylamine with 2-chloropropionyl chloride.

This guide provides a definitive analytical framework for distinguishing these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool and Mass Spectrometry (MS) for high-sensitivity forensic identification.

Structural Analysis & Theoretical Basis

Understanding the connectivity differences is the prerequisite for interpreting spectral data.

| Feature | Isomer A: N-(2-chlorobenzyl)propanamide | Isomer B: N-benzyl-2-chloropropanamide |

| Core Structure | Propanamide backbone | 2-Chloropropanamide backbone |

| Chlorine Position | Aromatic Ring (ortho-position) | Aliphatic Chain (alpha-carbon) |

| Benzyl Group | 2-Chlorobenzyl (Substituted) | Benzyl (Unsubstituted) |

| Aliphatic Chain | Ethyl group ( | Chloroethyl group ( |

| Chirality | Achiral | Chiral center at |

Differentiation Logic Flow

The following decision tree outlines the analytical workflow for identifying an unknown sample suspected to be one of these isomers.

Figure 1: Analytical logic tree for distinguishing Isomer A and Isomer B using NMR and MS.

Spectroscopic Differentiation: NMR

Proton (

Proton ( ) NMR Signatures[2][3]

Isomer A: N-(2-chlorobenzyl)propanamide

The aliphatic chain is a simple ethyl group attached to a carbonyl.

-

Methyl (

): Appears as a triplet ( -

Methylene (

): Appears as a quartet ( -

Aromatic Region: Shows a characteristic 4-proton pattern typical of ortho-substitution (often 1H distinct downfield).

Isomer B: N-benzyl-2-chloropropanamide

The aliphatic chain contains a chlorine atom on the alpha carbon.[1]

-

Methyl (

): Appears as a doublet ( -

Methine (

): Appears as a quartet (or multiplet) significantly downfield ( -

Aromatic Region: Shows a 5-proton multiplet typical of an unsubstituted phenyl ring.

Comparative Data Table

| Proton Environment | Isomer A ( | Isomer B ( | Diagnostic Value |

| Aliphatic | 1.15 (t) | 1.70 (d) | High (Primary) |

| 2.25 (q, 2H) | 4.45 (q, 1H) | High | |

| Benzyl | 4.50 (d, 2H) | 4.48 (d/m, 2H) | Low (Overlap possible) |

| Aromatic H | 4H (m, o-substituted) | 5H (m, unsubstituted) | Medium |

Mass Spectrometry (MS) Fragmentation

In forensic contexts where NMR is unavailable, Electron Ionization (EI) MS provides a robust "fingerprint" based on the stability of the benzyl cation.

Fragmentation Pathways

Isomer A (Ring-Chlorinated)

-

Mechanism: Cleavage of the amide bond generates a substituted benzyl cation.

-

Key Ion: The chlorine remains attached to the aromatic ring.

-

Diagnostic Peak:

125 ( -

Base Peak: Often

125.

Isomer B (Chain-Chlorinated)

-

Mechanism: Cleavage of the amide bond generates an unsubstituted benzyl cation. The chlorine is lost from the aliphatic fragment or the fragment itself is unstable.

-

Key Ion: The aromatic ring is unsubstituted.

-

Diagnostic Peak:

91 (Tropylium ion, -

Secondary Ions: Fragments corresponding to the loss of HCl from the parent ion may be observed.

MS Logic Diagram

Figure 2: Mass spectrometry fragmentation pathways distinguishing the location of the chlorine atom.

Experimental Protocols

To ensure data integrity, reference standards should be synthesized if commercial standards are unavailable.

Synthesis of Reference Standards

Protocol A: Synthesis of N-(2-chlorobenzyl)propanamide

-

Reagents: 2-Chlorobenzylamine (1.0 eq), Propionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-chlorobenzylamine and triethylamine in dry DCM at 0°C.

-

Add propionyl chloride dropwise.

-

Stir at room temperature for 2 hours.

-

Wash with 1M HCl, then sat.

, then brine. -

Dry over

and concentrate.

-

-

Expected Yield: >90% (White solid/oil).

Protocol B: Synthesis of N-benzyl-2-chloropropanamide

-

Reagents: Benzylamine (1.0 eq), 2-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM.

-

Procedure:

-

Dissolve benzylamine and triethylamine in dry DCM at 0°C.

-

Add 2-chloropropionyl chloride dropwise (Caution: lachrymator).

-

Stir at room temperature for 2 hours.

-

Critical Step: Perform wash quickly to avoid hydrolysis of the alpha-chloro amide.

-

Wash with dilute citric acid (avoid strong base which may induce elimination), then brine.

-

-

Expected Yield: ~85% (White solid).

Analytical Workflow (GC-MS)

-

Column: Rxi-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 80°C (1 min)

20°C/min -

Differentiation:

-

Isomer B generally elutes slightly earlier than Isomer A due to the compact nature of the alpha-substitution vs the ring substitution, though this is column-dependent. Rely on MS fragmentation (m/z 91 vs 125) for confirmation.

-

References

-

PubChem. (n.d.).[1][2][3] N-Benzyl-2-chloropropanamide (Compound).[1][3][4] National Library of Medicine. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (General reference for NMR coupling patterns of ethyl vs. haloethyl groups).

-

West, C., & Lesellier, E. (2008). Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Journal of Mass Spectrometry. (Contextual reference for MS differentiation of benzylamide isomers). Retrieved from [Link]

Sources

- 1. N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-N-methyl-2-(propylamino)propanamide | C14H22N2O | CID 121817553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-N-benzyl-2-chloropropanamide | C10H12ClNO | CID 2369649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scilit.com [scilit.com]

The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activity of N-(2-chlorobenzyl)propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with potent and selective biological activities remains a cornerstone of modern drug discovery. Within this landscape, N-(2-chlorobenzyl)propanamide derivatives have emerged as a promising class of compounds, demonstrating significant potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important chemical scaffold. Drawing upon key findings in the field, we will explore their prominent anticonvulsant properties and touch upon other potential therapeutic applications, offering a valuable resource for researchers engaged in the development of next-generation neurotherapeutics.

Introduction: The Therapeutic Promise of Propanamide Scaffolds

The propanamide backbone is a versatile scaffold that has been successfully incorporated into a multitude of biologically active molecules. The ability to readily modify its structure allows for the fine-tuning of physicochemical properties and target engagement. The introduction of a benzyl group, and specifically a substituted benzyl moiety such as 2-chlorobenzyl, has been shown to significantly influence the biological activity profile of these compounds. Studies have demonstrated that 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants, leading to the hypothesis that the placement of a small, substituted heteroatom moiety is a key structural feature for maximal activity.[1] This guide will delve into the specifics of N-(2-chlorobenzyl)propanamide derivatives, a subclass that has garnered attention for its potential as a source of novel anticonvulsant agents.

Synthetic Strategies: Building the N-(2-chlorobenzyl)propanamide Core

The synthesis of N-(2-chlorobenzyl)propanamide derivatives typically follows a convergent chemical strategy, primarily involving the formation of an amide bond between a suitable propanoyl chloride and 2-chlorobenzylamine. This straightforward and efficient approach allows for the generation of a diverse library of analogs for biological screening.

A general synthetic protocol can be outlined as follows:

Caption: General synthetic scheme for N-(2-chlorobenzyl)propanamide derivatives.

Experimental Protocol: General Synthesis of N-(2-chlorobenzyl)propanamide Derivatives

-

Acid Chloride Formation: A substituted propanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude propanoyl chloride.

-

Amide Coupling: The crude propanoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, 2-chlorobenzylamine and a base, such as triethylamine, are added. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Anticonvulsant Activity: A Primary Therapeutic Indication

A significant body of research has focused on the anticonvulsant properties of N-benzyl propanamide derivatives. These compounds have consistently demonstrated efficacy in preclinical models of epilepsy, most notably the Maximal Electroshock (MES) seizure test. The MES test is a widely accepted model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[2]

Maximal Electroshock (MES) Seizure Test

The MES test is a standard in vivo assay for the initial screening of potential anticonvulsant drugs.

Caption: Workflow of the Maximal Electroshock (MES) seizure test.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Male Swiss albino mice are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

-

Seizure Induction: At a predetermined time after drug administration (typically 30 or 60 minutes), a maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.[3]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Neurotoxicity Assessment: The Rotarod Test

A crucial aspect of developing new anticonvulsant drugs is to ensure a favorable therapeutic window, meaning the compound is effective at doses that do not cause significant side effects. The rotarod test is a common method to assess motor coordination and potential neurotoxicity.[4]

Caption: Workflow of the Rotarod test for neurotoxicity assessment.

Experimental Protocol: Rotarod Test in Mice

-

Apparatus: A standard mouse rotarod apparatus with a rotating rod is used.

-

Training: Mice are trained to walk on the rotating rod at a constant speed for a set duration.

-

Drug Administration: The test compounds are administered to the trained animals at various doses.

-

Testing: At a specified time after drug administration, the mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[5]

-

Endpoint: The time it takes for the mouse to fall off the rotating rod (latency to fall) is recorded. A significant decrease in the latency to fall compared to the vehicle-treated control group is indicative of motor impairment.

-

Data Analysis: The dose of the compound that causes motor impairment in 50% of the animals (TD50) is determined.

Quantitative Anticonvulsant and Neurotoxicity Data

The following table summarizes the anticonvulsant activity (ED50 in the MES test) and neurotoxicity (TD50 in the rotarod test) for a series of N-benzyl-2-acetamidopropionamide derivatives, providing a comparative overview of their therapeutic potential.

| Compound | Substitution | MES ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| (R)-18 | 3-methoxy | 4.5 | >27 | >6.0 |

| 19 | 3-ethoxy | 17.3 | - | - |

| Phenytoin | - | 6.5 | - | - |

| (Data adapted from a study on N-benzyl-2-acetamidopropionamide derivatives)[1] |

Mechanistic Insights: Unraveling the Mode of Action

While the precise mechanism of action for many N-(2-chlorobenzyl)propanamide derivatives is still under investigation, evidence from related N-benzyl propanamides suggests that they may exert their anticonvulsant effects through the modulation of voltage-gated sodium channels.[6] These channels are critical for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, these compounds can reduce neuronal hyperexcitability, a hallmark of epileptic seizures.

Further research is warranted to fully elucidate the molecular targets of N-(2-chlorobenzyl)propanamide derivatives and to determine if they interact with other key players in neurotransmission, such as GABA receptors or calcium channels.

Other Potential Biological Activities

While the primary focus of research on N-(2-chlorobenzyl)propanamide derivatives has been on their anticonvulsant properties, the broader class of N-benzyl amides has shown promise in other therapeutic areas.

-

Antimicrobial Activity: Some N-benzyl amides have demonstrated antibacterial and antifungal activity.[7][8][9] For instance, N-benzyl-2,2,2-trifluoroacetamide has shown good antifungal activity against various fungal strains.[8] Further investigation is needed to determine if N-(2-chlorobenzyl)propanamide derivatives also possess such properties.

-

Anticancer Activity: The benzamide scaffold is present in a number of anticancer agents.[10] Studies on other benzamide derivatives have shown cytotoxic activity against various cancer cell lines.[11][12][13] The potential of N-(2-chlorobenzyl)propanamide derivatives as anticancer agents is an area ripe for exploration.

Conclusion and Future Directions

N-(2-chlorobenzyl)propanamide derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for the treatment of epilepsy. Their straightforward synthesis and demonstrated anticonvulsant activity in preclinical models make them attractive candidates for further investigation.

Future research in this area should focus on:

-

Elucidation of the precise mechanism of action: Identifying the specific molecular targets of these compounds will be crucial for their rational design and optimization.

-

Expansion of structure-activity relationship (SAR) studies: A more comprehensive understanding of how structural modifications impact biological activity will guide the development of more potent and selective analogs.

-

Exploration of other therapeutic applications: Investigating the potential of these compounds as antimicrobial or anticancer agents could broaden their therapeutic utility.

References

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC - NIH. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. Available at: [Link]

-

Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... - ResearchGate. Available at: [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. Available at: [Link]

-

Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. Available at: [Link]

-

Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice. PMC. Available at: [Link]

-

Rotarod - MMPC.org. Available at: [Link]

-

Rotarod-Test for Mice. Aligning Science Across Parkinson's. Available at: [Link]

-

Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. PMC. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. NIH. Available at: [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PMC. Available at: [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. Available at: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link]

-

(PDF) Rotarod-Test for Mice v1. ResearchGate. Available at: [Link]

-

Antibacterial activity of N-benzylsalicylthioamides. PubMed. Available at: [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

-

Measuring Motor Coordination in Mice. PMC. Available at: [Link]

-

Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents. PubMed. Available at: [Link]

-

Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ResearchGate. Available at: [Link]

-

How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Available at: [Link]

Sources

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of N-benzylsalicylthioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazoles: new reductive alkylating DNA cleaving agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-chlorobenzyl)propanamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-chlorobenzyl)propanamide, a substituted amide of interest in synthetic and medicinal chemistry. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, this document consolidates theoretical data, analogous chemical properties, and validated experimental protocols to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

N-(2-chlorobenzyl)propanamide is a secondary amide characterized by a propanamide group N-substituted with a 2-chlorobenzyl moiety. The absence of a specific PubChem entry necessitates a reliance on calculated properties and data from structurally similar compounds.

Table 1: Key Identifiers and Physicochemical Properties of N-(2-chlorobenzyl)propanamide and Related Analogs

| Property | N-(2-chlorobenzyl)propanamide (Calculated/Predicted) | N-Benzylpropanamide[1] | N-Benzyl-2-chloropropanamide[2] |

| PubChem CID | Not available | 154917 | 154878 |

| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₃NO | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol | 163.22 g/mol | 197.66 g/mol |

| InChIKey | Unavailable | ZFNAETKJDHAQEN-UHFFFAOYSA-N | WWTQPBZZMSVIGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NCc1ccccc1Cl | CCC(=O)NCC1=CC=CC=C1 | CC(C(=O)NCC1=CC=CC=C1)Cl |

| XLogP3 | ~2.5 (Predicted) | 1.7 | 2.1 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

Note: The InChIKey and predicted XLogP3 for the title compound are not available from the search results and would require generation using chemical informatics software.

The introduction of a chlorine atom onto the benzyl ring, as in N-(2-chlorobenzyl)propanamide, is anticipated to increase the lipophilicity (as suggested by the predicted XLogP3 value) compared to its non-chlorinated analog, N-benzylpropanamide. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a critical consideration in drug design.

Synthesis and Purification

The synthesis of N-(2-chlorobenzyl)propanamide can be readily achieved through standard amidation reactions. A robust and commonly employed method involves the coupling of propanoyl chloride with 2-chlorobenzylamine. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which ensures a high conversion rate.

Experimental Protocol: Synthesis of N-(2-chlorobenzyl)propanamide

Materials and Reagents:

-

2-Chlorobenzylamine

-

Propanoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive propanoyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is essential to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chlorobenzylamine) is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-(2-chlorobenzyl)propanamide.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-(2-chlorobenzyl)propanamide.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(2-chlorobenzyl)propanamide, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR is expected to show characteristic signals for the ethyl group of the propanamide moiety, the methylene bridge, and the aromatic protons of the 2-chlorobenzyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch and the amide C=O stretch.

-

Melting Point Analysis: A sharp melting point range for the purified solid will indicate high purity.

Potential Research Applications

Derivatives of N-benzyl-propanamides have been investigated for a range of biological activities, suggesting potential avenues of research for N-(2-chlorobenzyl)propanamide.

-

Anticonvulsant Activity: Studies have shown that N-benzyl-2-acetamidopropionamide derivatives can act as potent anticonvulsants.[3] The structural similarity suggests that N-(2-chlorobenzyl)propanamide could be a candidate for screening in models of epilepsy.

-

Drug-Resistant Epilepsy Models: Novel hybrid anticonvulsants, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, have shown efficacy in models of drug-resistant epilepsy.[2] This highlights the potential for N-(2-chlorobenzyl)propanamide to be explored in similar contexts.

-

Central Nervous System Disorders: The related compound Lacosamide, (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an approved anticonvulsant drug for treating epilepsy and neuropathic pain.[4] This further supports the rationale for investigating the neurological effects of N-(2-chlorobenzyl)propanamide.

Conclusion

N-(2-chlorobenzyl)propanamide represents a valuable chemical entity for further investigation, particularly within the realm of medicinal chemistry and drug development. While it currently lacks a dedicated entry in major chemical databases like PubChem, its synthesis is straightforward, and its properties can be inferred from closely related, well-documented analogs. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future studies into its potential biological activities.

References

-

PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

-

National Center for Biotechnology Information. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC. [Link]

- Google Patents.

-

PubChem. N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878. [Link]

-

PubChem. N-Benzylpropanamide | C10H13NO | CID 154917. [Link]

Sources

The Evolving Landscape of N-Benzylamide Analogs: A Technical Guide to a Promising Class of Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical challenge in modern neuropharmacology. Within this landscape, N-benzylamide analogs have emerged as a particularly fruitful area of research, yielding at least one clinically successful agent and a host of promising preclinical candidates. This in-depth technical guide provides a comprehensive literature review of N-benzylamide anticonvulsant analogs, moving beyond a simple recitation of facts to offer a Senior Application Scientist’s perspective on the core chemical principles, structure-activity relationships (SAR), and mechanistic intricacies that define this compound class. We will explore the evolution of these molecules from early leads to the development of broad-spectrum anticonvulsants, detail the critical experimental protocols for their evaluation, and provide a forward-looking perspective on their therapeutic potential.

Introduction: The Unmet Need and the Rise of a New Pharmacophore

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients remain refractory to treatment, and many others experience dose-limiting side effects. This therapeutic gap has fueled the search for novel chemical entities with distinct mechanisms of action. The N-benzylamide scaffold has proven to be a versatile and highly tunable pharmacophore in this endeavor, offering a framework for the development of potent and selective anticonvulsant agents.

The journey of N-benzylamide analogs is exemplified by the development of Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), a widely used AED. However, the story of this chemical class is far broader, encompassing a diverse range of structural motifs and an expanding understanding of their interactions with key neuronal targets. This guide will dissect the critical features of these molecules, providing researchers with the foundational knowledge to both understand the existing landscape and design the next generation of N-benzylamide-based therapeutics.

The Chemical Tapestry: Exploring the Diversity of N-Benzylamide Scaffolds

The anticonvulsant activity of N-benzylamide analogs is not confined to a single chemical blueprint. Researchers have explored a variety of core structures, each with its own unique profile of activity and potential therapeutic application.

The Archetype: N-Benzyl-2-acetamidopropanamides and the Legacy of Lacosamide

The N-benzyl-2-acetamidopropanamide core is the most extensively studied scaffold in this class, largely due to the success of Lacosamide. This framework consists of a central amino acid-like moiety, an N-benzyl group, and a terminal amide. The anticonvulsant properties of these molecules are exquisitely sensitive to stereochemistry and substitution patterns at several key positions.

Expanding the Horizon: Hybrid Structures and Broad-Spectrum Activity

More recent research has focused on creating hybrid molecules that combine the N-benzylamide pharmacophore with other known anticonvulsant motifs. A notable example is N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which integrates structural elements of ethosuximide, levetiracetam, and lacosamide.[1] This approach has yielded compounds with broad-spectrum activity in various preclinical seizure models, including those resistant to standard therapies.[2][3]

Beyond the Amino Acid Core: N-Benzylamides of Heterocyclic and Isocyclic Acids

Investigations have also extended to N-benzylamides of various heterocyclic and isocyclic acids. Studies have shown that benzylamides of acids like picolinic, nicotinic, and 2-furoic acid possess anticonvulsant properties.[4][5] This diversification of the core structure opens up new avenues for modulating the physicochemical and pharmacological properties of these analogs.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Anticonvulsant Potency

The anticonvulsant activity of N-benzylamide analogs is governed by a set of well-defined structure-activity relationships. A thorough understanding of these principles is paramount for the rational design of novel and improved derivatives.

The Critical Role of Stereochemistry

For N-benzyl-2-acetamidopropanamide derivatives, the stereochemistry at the C2 position is a critical determinant of anticonvulsant activity. The (R)-enantiomer consistently demonstrates significantly higher potency compared to the (S)-enantiomer.[6] This stereoselectivity suggests a specific and well-defined interaction with a biological target.

The N-Benzyl Moiety: A Site for Fine-Tuning

The N-benzyl group is not merely a passive structural element but offers a crucial handle for modulating activity. Structure-activity relationship studies on Lacosamide analogs have revealed that substitutions on the phenyl ring can significantly impact potency.[7] Generally, small, non-bulky substituents are well-tolerated, and their electronic properties (electron-donating or electron-withdrawing) appear to be less critical than their size.

The C3 Position: A Gateway to Potency

In the N-benzyl-2-acetamidopropanamide scaffold, the substituent at the C3 position plays a pivotal role. The presence of a small, substituted heteroatom moiety, particularly an oxygen-containing group, has been shown to be crucial for maximal anticonvulsant activity.[6] For instance, the methoxy group in Lacosamide is a key feature contributing to its potency.

dot

Caption: Key SAR points for N-benzylamide anticonvulsants.

Mechanisms of Action: A Multi-Target Engagement Strategy

The anticonvulsant effects of N-benzylamide analogs are mediated through interactions with several key neuronal targets. While the precise mechanisms can vary between different structural classes, a common theme is the modulation of neuronal excitability.

The Primary Target: Enhancement of Slow Inactivation of Voltage-Gated Sodium Channels

The most well-established mechanism of action for Lacosamide and its close analogs is the enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs).[8] Unlike many other AEDs that target the fast inactivation state of VGSCs, this selective action on slow inactivation is thought to contribute to a more targeted reduction in neuronal hyperexcitability with potentially fewer side effects.[9]

dot

Caption: Mechanism of action via VGSC slow inactivation.

An Emerging Target: Modulation of the Glutamate Transporter EAAT2

Recent studies on the broad-spectrum anticonvulsant (R)-AS-1 have revealed a novel mechanism of action involving the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[10] EAAT2 is crucial for clearing synaptic glutamate, and its enhancement can reduce excitotoxicity. This finding suggests that N-benzylamide analogs can be designed to target glutamate homeostasis, offering a therapeutic strategy distinct from direct receptor antagonism.

Other Potential Mechanisms and Neuroprotective Effects

Some N-benzylamide derivatives have been reported to exhibit neuroprotective properties through mechanisms that may be complementary to their primary anticonvulsant action. These include the inhibition of butyrylcholinesterase and potential interactions with the endocannabinoid system.[11][12] Furthermore, certain analogs have shown promise as neuroprotective agents in models of ischemic stroke, highlighting the broader therapeutic potential of this chemical class.[13]

Preclinical Evaluation: Data-Driven Insights into Efficacy and Safety

The preclinical assessment of N-benzylamide analogs relies on a battery of in vivo and in vitro assays to characterize their anticonvulsant efficacy and safety profile.

In Vivo Anticonvulsant Screening Models

The maximal electroshock (MES) seizure test is a cornerstone for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[14] The subcutaneous pentylenetetrazole (s.c. PTZ) test is used to assess activity against myoclonic and absence seizures. The 6-Hz psychomotor seizure model is particularly valuable for identifying compounds with potential efficacy against treatment-resistant epilepsy.[2]

| Compound | Scaffold | MES ED₅₀ (mg/kg, i.p. mice) | s.c. PTZ ED₅₀ (mg/kg, i.p. mice) | 6-Hz (44mA) ED₅₀ (mg/kg, i.p. mice) | Reference(s) |

| (R)-Lacosamide | N-Benzyl-2-acetamidopropanamide | 4.5 | > 300 | Not widely reported | [6] |

| (R)-AS-1 | N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | 38.9 | 50.1 | 68.2 | [10] |

| 2-Furoic acid benzylamide | N-Benzylamide of heterocyclic acid | 36.5 | Not reported | Not reported | [5] |

Assessment of Neurotoxicity

The rotorod test is the standard assay for evaluating the motor impairment and neurological toxicity of potential AEDs. The protective index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical parameter for assessing the therapeutic window of a compound.

Experimental Protocols: A Guide to Key Methodologies

General Synthesis of N-Benzyl-2-acetamidopropanamide Analogs

A common synthetic route to N-benzyl-2-acetamidopropanamide analogs involves the amidation of an appropriately substituted 2-acetamidopropanoic acid with benzylamine.

Step 1: Synthesis of the N-acetylated amino acid:

-

Dissolve the desired amino acid (e.g., D-serine for (R)-Lacosamide analogs) in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the N-acetylated amino acid.

Step 2: Amidation with Benzylamine:

-

Dissolve the N-acetylated amino acid in an anhydrous solvent like dichloromethane or THF.

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).

-

Add the desired benzylamine derivative to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

dot

Caption: General synthesis workflow for N-benzylamide analogs.

Maximal Electroshock (MES) Seizure Test Protocol

-

Animal Preparation: Use adult male mice (e.g., CD-1 strain) weighing 20-25g. Allow animals to acclimate to the facility for at least 3 days.

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.

-

Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.

-

Endpoint Measurement: The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

-

Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Slow Inactivation

-

Cell Preparation: Use a cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells) or primary cultured neurons.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions: The external solution typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The internal solution typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH 7.3.

-

Recording Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

To induce slow inactivation, apply a long depolarizing prepulse (e.g., to -10 mV for 30 seconds).

-

Following the prepulse, repolarize the membrane to the holding potential for a brief period (e.g., 20 ms) to allow for recovery from fast inactivation.

-

Apply a test pulse (e.g., to -10 mV for 50 ms) to measure the remaining sodium current.

-

Compare the current amplitude with and without the depolarizing prepulse to quantify the extent of slow inactivation.

-

Apply the test compound and repeat the protocol to determine its effect on slow inactivation.

-

Clinical Significance and Future Directions

Lacosamide is currently the only N-benzylamide analog that has achieved widespread clinical use. It is approved as both monotherapy and adjunctive therapy for focal-onset seizures and as adjunctive therapy for primary generalized tonic-clonic seizures.[15] The clinical success of Lacosamide validates the therapeutic potential of targeting the slow inactivation of VGSCs and serves as a powerful proof-of-concept for the continued development of N-benzylamide analogs.

The future of this field lies in the exploration of novel scaffolds and mechanisms of action. The development of broad-spectrum anticonvulsants like AS-1, which targets glutamate transport, represents a significant step forward.[10] Furthermore, the neuroprotective properties exhibited by some N-benzylamide analogs suggest their potential utility in other neurological disorders where neuronal excitability and damage are implicated, such as neuropathic pain and neurodegenerative diseases.

Conclusion

The N-benzylamide scaffold has proven to be a rich source of novel anticonvulsant agents with diverse chemical structures and mechanisms of action. From the targeted modulation of voltage-gated sodium channel slow inactivation to the enhancement of glutamate uptake, these compounds offer a range of therapeutic strategies for the treatment of epilepsy. A deep understanding of the structure-activity relationships that govern their potency and selectivity is essential for the design of next-generation analogs with improved efficacy and safety profiles. As our knowledge of the molecular underpinnings of epilepsy continues to grow, the versatility and tunability of the N-benzylamide pharmacophore will undoubtedly ensure its continued prominence in the development of new and improved treatments for this challenging neurological disorder.

References

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available at: [Link]

-

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. Available at: [Link]

-

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PMC. Available at: [Link]

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv

-

Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed. Available at: [Link]

- Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry.

- NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica.

-

Synthesis and research of benzylamides of some isocyclic and heterocyclic acids as potential anticonvulsants. PubMed. Available at: [Link]

- Anticonvulsant activity of benzylamides of some amino acids and heterocyclic acids. European Journal of Medicinal Chemistry.

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC. Available at: [Link]

-

Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]

-

Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells. PubMed. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. Available at: [Link]

-

Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PMC. Available at: [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. Available at: [Link]

-

Pharmacology - ANTIEPILEPTIC DRUGS (MADE EASY). YouTube. Available at: [Link]

-

Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. Available at: [Link]

-

Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. Available at: [Link]

-

New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PMC. Available at: [Link]

-

Efficacy and safety of branded vs generic lacosamide in epilepsy: a retrospective real-world study. PMC. Available at: [Link]

-

The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC. Available at: [Link]

-

Decoding Lacosamide: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. Available at: [Link]

-

Review of the newer antiepileptic drugs. ResearchGate. Available at: [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

-

Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

-

Update on Antiseizure Medications 2025. PubMed. Available at: [Link]

-

Real-World Data of Lacosamide for Focal Seizures Confirms Clinical Trial Outcomes. NeurologyLive. Available at: [Link]

-

Lacosamide Gets FDA Approval for Primary Generalized Tonic-Clonic Seizures. NeurologyLive. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Synthesis and research of benzylamides of some isocyclic and heterocyclic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Decoding Lacosamide: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 10. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

An In-Depth Technical Guide to the Metabolic Stability and Degradation of N-(2-chlorobenzyl)propanamide

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive framework for evaluating the metabolic stability and degradation pathways of N-(2-chlorobenzyl)propanamide, a compound featuring an amide linkage and a chlorinated aromatic moiety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore the enzymatic systems responsible for its biotransformation, detail robust in vitro methodologies for assessing its stability, and discuss analytical strategies for metabolite identification. The causality behind experimental choices is emphasized to ensure a deep, functional understanding of the entire workflow, from initial screening to detailed metabolite characterization.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of compounds into more water-soluble forms for elimination, is a key process governed primarily by enzymes in the liver.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity. Furthermore, metabolites themselves may be pharmacologically active or toxic.[2]

N-(2-chlorobenzyl)propanamide presents two key structural features of metabolic interest:

-

A secondary amide bond: Amide bonds are common in pharmaceuticals and are susceptible to hydrolysis by various hydrolase enzymes, such as carboxylesterases.[3][4][5]

-

A 2-chlorobenzyl group: This chlorinated aromatic ring is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in xenobiotic metabolism.[6][7][8]

This guide will provide the necessary protocols and rationale to thoroughly investigate the metabolic liabilities of N-(2-chlorobenzyl)propanamide, enabling researchers to predict its in vivo clearance, identify potential metabolic soft spots, and make informed decisions in the development process.[1]

Predicting Metabolic Fate: Structural Analysis

The structure of N-(2-chlorobenzyl)propanamide suggests several potential routes of metabolism.

-

Phase I Reactions (Functionalization):

-